![molecular formula C8H12N2 B591064 N,N-Dimethyl-p-phenylenediamine-d6 CAS No. 1398066-19-7](/img/structure/B591064.png)
N,N-Dimethyl-p-phenylenediamine-d6
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Overview
Description
“N,N-Dimethyl-p-phenylenediamine” (also known as DPD or DMPPDA) is an aromatic amine that is primarily used as an intermediate in the production of dyes . It is a redox indicator that readily forms a stable, red radical cation, which is involved in a variety of redox reactions .
Synthesis Analysis
“N,N-Dimethyl-p-phenylenediamine” is mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also has sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups .Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-p-phenylenediamine” is (CH3)2NC6H4NH2 . The compound contains two amine groups: a primary and a tertiary one. The carbons in the aromatic ring are very nucleophilic due to the electron density added by both nitrogen’s lone pairs to the π-system .Chemical Reactions Analysis
“N,N-Dimethyl-p-phenylenediamine” is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also undergoes a covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and prevent leaching .Physical And Chemical Properties Analysis
“N,N-Dimethyl-p-phenylenediamine” is a solid with a melting point of 34-36 °C (lit.) . It darkens readily to a grey powder when exposed to air .Mechanism of Action
Safety and Hazards
Future Directions
“N,N-Dimethyl-p-phenylenediamine” may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures, which are used to differentiate between sialomucin and sulfomucin in the gastrointestinal tract .
properties
IUPAC Name |
4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORFPDSXLZWJF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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